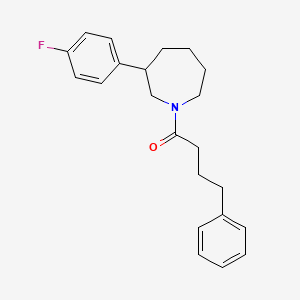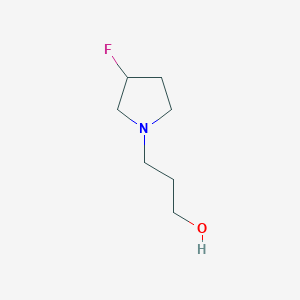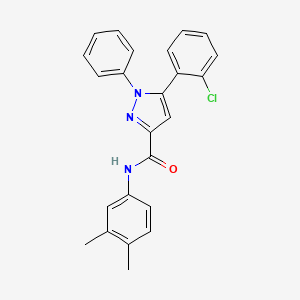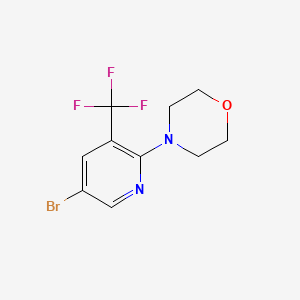
2-(Morpholin-4-yl)-3-trifluoromethyl-5-bromopyridine
Overview
Description
The compound “2-(Morpholin-4-yl)-3-trifluoromethyl-5-bromopyridine” is a pyridine derivative with a morpholine ring, a trifluoromethyl group, and a bromine atom attached. Pyridine is a basic heterocyclic organic compound similar to benzene, and morpholine is an organic chemical compound which has a ring structure made up of four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a morpholine ring, a trifluoromethyl group, and a bromine atom. The exact structure would depend on the positions of these groups on the pyridine ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyridine ring, the morpholine ring, the trifluoromethyl group, and the bromine atom. The pyridine ring could undergo electrophilic substitution reactions, while the bromine atom could be replaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring and the electronegative trifluoromethyl group and bromine atom could increase its solubility in polar solvents .Scientific Research Applications
Synthesis of Potent Antimicrobials
2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been utilized in the synthesis of potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. This process involves a strategic bromination of 3-acetylpyridine and a crucial dehydration of a diol with cyclization, achieving an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).
Biomolecular Binding Properties
New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines have been synthesized via Buchwald–Hartwig amination, showcasing significant photophysical analyses and strong interactions with ct-DNA. This suggests potential applications in drug discovery and molecular biology, highlighting the π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Antimicrobial and Protein Binding Activities
Terpyridine based ReX(CO)3 compounds have been synthesized and characterized, demonstrating potential antimicrobial activities and protein binding affinity. This research suggests the application of such compounds in developing new antimicrobial agents and exploring their interactions with proteins for therapeutic purposes (Mansour & Radacki, 2020).
Synthesis of Morpholine Derivatives
Cis-3,5-disubstituted morpholine derivatives have been synthesized through an innovative process involving bromination and nucleophilic displacement. This method provides a novel approach to the synthesis of morpholine derivatives, which could have various applications in pharmaceutical chemistry (D’hooghe, Vanlangendonck, Törnroos, & De Kimpe, 2006).
Synthesis of Bipyridines and Quinolines
Stille-type cross-coupling has been employed to synthesize various mono- and disubstituted 2,2'-bipyridines, demonstrating an efficient pathway to new ATRP catalysts. This research underlines the versatility of the Stille-type coupling in creating complex bipyridine and quinoline structures, which could be instrumental in catalysis and material science (Schubert, Eschbaumer, & Heller, 2000).
Anticonvulsant Activity and Sodium Channel Blocking
The synthesis of 3-aminopyrroles has led to the identification of compounds with significant anticonvulsant activity and minimal neurotoxicity. This highlights the potential of these compounds in developing new treatments for epilepsy and other neurological disorders (Unverferth et al., 1998).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .
Mode of Action
It’s known that molecules with a trifluoromethyl group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Result of Action
It’s known that molecules with a trifluoromethyl group can enhance drug potency .
Action Environment
It’s worth noting that the reaction involving similar compounds was performed under an argon atmosphere in boiling 1,4-dioxane .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3N2O/c11-7-5-8(10(12,13)14)9(15-6-7)16-1-3-17-4-2-16/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMAFVUGROWQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one](/img/structure/B2990143.png)
![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)
![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)

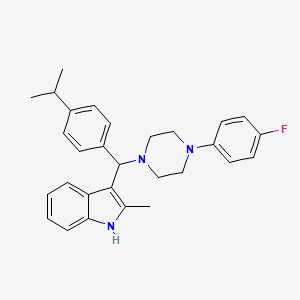
![2-[1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2990152.png)
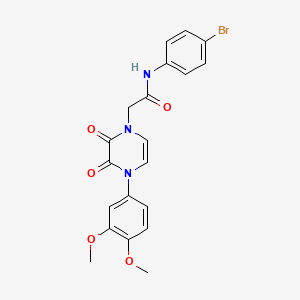
![4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2990155.png)
![6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2990156.png)

